(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid
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Overview
Description
15(S)-Hydroxy-eicosapentaenoic acid is a bioactive lipid mediator derived from eicosapentaenoic acid, an omega-3 fatty acid. It is part of the specialized pro-resolving mediators family, which plays a crucial role in resolving inflammation and promoting tissue repair. This compound has garnered significant attention due to its potential therapeutic applications in various inflammatory and metabolic diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15(S)-Hydroxy-eicosapentaenoic acid typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, particularly 15-lipoxygenase, catalyze the oxygenation of eicosapentaenoic acid to produce 15(S)-Hydroxy-eicosapentaenoic acid. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods
Industrial production of 15(S)-Hydroxy-eicosapentaenoic acid can be achieved through biotechnological processes involving genetically engineered microorganisms that express 15-lipoxygenase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of 15(S)-Hydroxy-eicosapentaenoic acid. The product is then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
15(S)-Hydroxy-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert it back to eicosapentaenoic acid.
Esterification: It can form esters with alcohols, which may alter its biological activity.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or enzymatic catalysis.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Esterification: Requires an alcohol and an acid catalyst, often conducted under mild heating.
Major Products
Oxidation: Leads to the formation of more complex lipid mediators.
Reduction: Produces eicosapentaenoic acid.
Esterification: Results in the formation of esters with varying biological activities.
Scientific Research Applications
15(S)-Hydroxy-eicosapentaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the study of lipid mediators.
Biology: Investigated for its role in cell signaling and inflammation resolution.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Mechanism of Action
15(S)-Hydroxy-eicosapentaenoic acid exerts its effects by binding to specific receptors on cell surfaces, such as G-protein-coupled receptors. This binding activates intracellular signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. Key molecular targets include nuclear factor-kappa B and peroxisome proliferator-activated receptors, which regulate the expression of genes involved in inflammation and metabolism.
Comparison with Similar Compounds
Similar Compounds
15(S)-Hydroxyeicosatetraenoic acid: Another lipid mediator with similar anti-inflammatory properties.
Resolvin E1: Derived from eicosapentaenoic acid and involved in resolving inflammation.
Protectin D1: Derived from docosahexaenoic acid and has anti-inflammatory and neuroprotective effects.
Uniqueness
15(S)-Hydroxy-eicosapentaenoic acid is unique due to its specific enzymatic origin and its potent anti-inflammatory and pro-resolving properties. Unlike other lipid mediators, it is derived from eicosapentaenoic acid, which is abundant in marine oils, making it more accessible for research and therapeutic applications.
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,13-3+,17-14+/t19-/m0/s1 |
InChI Key |
WLKCSMCLEKGITB-MULDSCIVSA-N |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
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